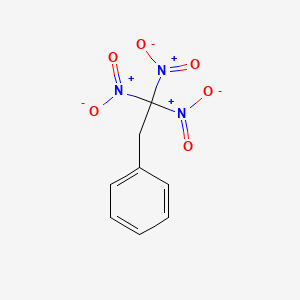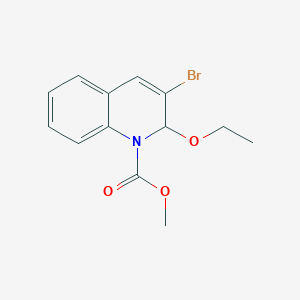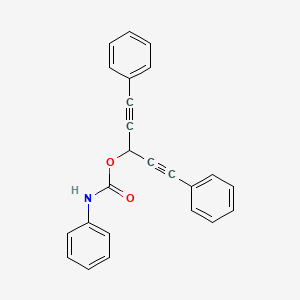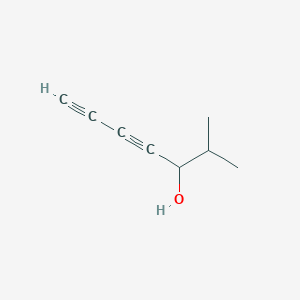methanone CAS No. 50259-96-6](/img/structure/B14672353.png)
[2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl](4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazinan ring and the subsequent attachment of the phenyl and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be used in studies involving enzyme interactions, cellular signaling pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it valuable for research in these areas.
Medicine
In medicine, 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone might have potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or treatments for various diseases.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, and other products. Its unique properties might make it suitable for applications in coatings, adhesives, and other industrial processes.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone involves its interaction with specific molecular targets. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxadiazinan derivatives and related structures. Examples might include:
- 1-Boc-4-AP
- Various benzimidazole derivatives(12)
Uniqueness
What sets 2-(4-Methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-ylmethanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable for diverse applications.
Eigenschaften
CAS-Nummer |
50259-96-6 |
|---|---|
Molekularformel |
C23H21N3O4 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C23H21N3O4/c1-17-7-11-20(12-8-17)25-22(18-5-3-2-4-6-18)24(15-16-30-25)23(27)19-9-13-21(14-10-19)26(28)29/h2-14,22H,15-16H2,1H3 |
InChI-Schlüssel |
LSSWDGRZQFJJAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(N(CCO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


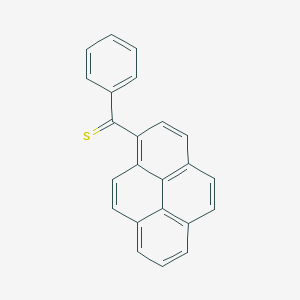
![(Furan-2-yl)methyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14672285.png)

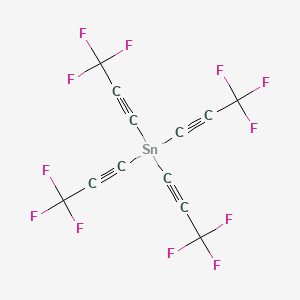
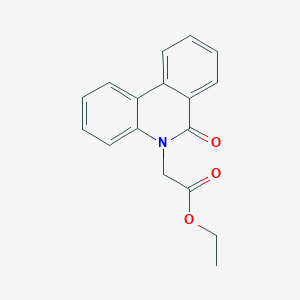

![(2S)-2-methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14672311.png)
